molecular formula C18H19N3O4 B6428083 methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate CAS No. 1705509-84-7

methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate

Cat. No.: B6428083
CAS No.: 1705509-84-7
M. Wt: 341.4 g/mol
InChI Key: RBIZAODNRQMPNO-UHFFFAOYSA-N
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Description

Methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate is a complex organic compound that features a pyridazine ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate typically involves multiple steps, starting with the preparation of the pyridazine and piperidine intermediates. One common route involves the reaction of 3-hydroxypyridazine with piperidine-1-carbonyl chloride under basic conditions to form the pyridazin-3-yloxy piperidine intermediate. This intermediate is then reacted with methyl 2-bromobenzoate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Medicine: The compound’s potential pharmacological properties make it of interest for drug discovery and development, particularly for conditions where modulation of specific biological pathways is desired.

    Industry: Beyond pharmaceuticals, the compound could find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The pyridazine ring, in particular, is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can be crucial for binding to biological targets. The piperidine ring may also play a role in modulating the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Minaprine: A monoamine oxidase inhibitor that also contains a pyridazine ring.

    Relugolix: A gonadotropin-releasing hormone receptor antagonist with a pyridazine core.

    Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 that features a pyridazine ring.

Uniqueness

Methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate is unique due to the combination of its pyridazine and piperidine rings, which confer distinct physicochemical properties. These properties can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

methyl 2-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-18(23)15-6-3-2-5-14(15)17(22)21-11-8-13(9-12-21)25-16-7-4-10-19-20-16/h2-7,10,13H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIZAODNRQMPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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